派昔格南

描述

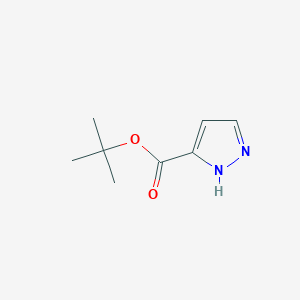

Pexiganan is a chemically synthesized, 22-amino acid antimicrobial peptide . It is an analog of magainin 2, a host defense peptide isolated from the skin of the African Clawed Frog . Pexiganan is being developed as a topical antibiotic for the treatment of patients with diabetic foot infection .

Synthesis Analysis

Pexiganan has been incorporated into lipid-liquid crystal formulations (LLCs) to enhance its effectiveness against Helicobacter pylori infection . Another study has shown the production of a novel fusion protein, DAMP4-F-pexiganan, in Escherichia coli. This fusion protein exhibits the same antimicrobial activity as the chemically synthesized pexiganan peptide .Molecular Structure Analysis

Pexiganan is a 22-amino-acid synthetic cationic peptide . Its molecular formula is C122H210N32O22 .Chemical Reactions Analysis

Pexiganan has been shown to have a synergistic increase of antibacterial activity when combined with nucleoside . It has also been incorporated within the LLC formulation, resulting in an increased elimination of H. pylori .Physical And Chemical Properties Analysis

Pexiganan is a cationic peptide with a molecular weight of 2477.17 Da . It is unstructured in solution but assumes an α-helical structure upon association with the membrane surface .科学研究应用

抗菌特性

派昔格南是一种合成阳离子肽,具有显着的体外抗菌活性。它对广泛的革兰氏阳性菌和革兰氏阴性菌、需氧菌和厌氧菌有效,使其成为局部抗菌剂的有希望的候选者。研究表明,它对各种细菌的临床分离株具有疗效,包括葡萄球菌属、链球菌属、粪肠球菌和其他细菌,其最小杀菌浓度接近其最小抑菌浓度,表明其具有杀菌作用机制 (Ge 等人,1999).

糖尿病足感染的治疗

派昔格南已在临床试验中用于治疗与糖尿病足溃疡相关的轻度感染。它对糖尿病足感染 (DFI) 的病原体表现出活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他革兰氏阴性和革兰氏阳性病原体,不受常见细菌耐药机制的不利影响 (Flamm 等人,2015).

联合疗法和耐药性

派昔格南显示出联合疗法的潜力,特别是在增强其他抗菌剂的效力和减少耐药性产生方面。研究表明,它与其他抗菌剂联合使用可有效治疗感染,例如在败血性休克实验模型中与青霉素类抗生素联合使用 (Giacometti 等人,2005)。此外,派昔格南诱导的葡萄球菌等细菌应激会使它们更容易受到其他抗菌剂的影响,即使在亚抑菌浓度下 (Rodríguez-Rojas 等人,2020)。

抗幽门螺杆菌活性

派昔格南及其纳米颗粒 (PNP) 已显示出对幽门螺杆菌的有希望的活性,无论是在体外还是在体内。PNP 特别在动物模型中表现出更好的粘膜粘附效率和清除效率,表明其在治疗幽门螺杆菌感染中具有潜在应用 (Zhang 等人,2015).

对厌氧菌的活性

派昔格南还显示出抗厌氧菌活性,对各种厌氧菌分离株(包括脆弱拟杆菌和其他物种)具有良好的效果。这种广谱活性表明它在治疗涉及厌氧菌的皮肤和皮肤结构感染中具有潜在的用途 (Goldstein 等人,2017).

结构和机理见解

对派昔格南结构和机理的研究提供了对其作为抗菌剂的功能和潜力的见解。生物物理研究表明,派昔格南在与膜结合后形成两亲性螺旋的平行二聚体,并通过环形孔形成破坏膜 (Gottler 和 Ramamoorthy,2009).

作用机制

安全和危害

属性

IUPAC Name |

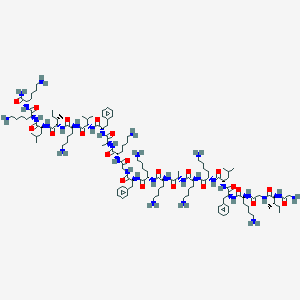

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGFSNZWHMDGZ-KAYYGGFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H210N32O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2477.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pexiganan | |

CAS RN |

147664-63-9 | |

| Record name | Pexiganan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147664639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexiganan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEXIGANAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVF29Q70Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)

![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)